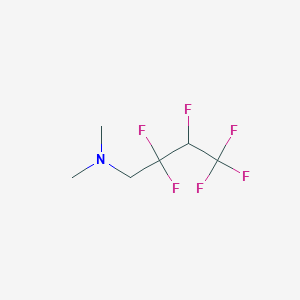
4-(Trifluoromethoxy)phenyl cyanoformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethoxy)phenyl cyanoformate (TFPC) is an organic compound belonging to the class of cyanoformates. It is a colorless, crystalline solid with a melting point of 82-83°C and a boiling point of 141-142°C. It is a versatile compound with many applications in organic synthesis and scientific research, and it has recently gained attention as a potential therapeutic agent.
科学研究应用
4-(Trifluoromethoxy)phenyl cyanoformate has many applications in scientific research. It has been used as a reagent for the synthesis of various compounds, including amino acid derivatives and heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, this compound has been used in the synthesis of polymers and other materials for use in medical and industrial applications. Finally, this compound has been used in the synthesis of fluorescent dyes, which are used in a variety of applications such as fluorescence microscopy and flow cytometry.
作用机制
The mechanism of action of 4-(Trifluoromethoxy)phenyl cyanoformate is not completely understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines, hydrazines, and carboxylic acids. This reaction results in the formation of a new bond between the two molecules, which is stabilized by the electron-withdrawing trifluoromethoxy group of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, it is believed that the compound may have some effects on the metabolism of certain compounds in the body. For example, this compound has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, this compound has been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
实验室实验的优点和局限性
The main advantage of using 4-(Trifluoromethoxy)phenyl cyanoformate in lab experiments is its versatility. It can be used in a variety of reactions and can be used to synthesize a wide range of compounds. In addition, this compound is relatively inexpensive and easy to obtain. The main limitation of using this compound in lab experiments is its toxicity. The compound is a skin and eye irritant and can cause respiratory irritation if inhaled. Therefore, it is important to take appropriate safety precautions when working with this compound.
未来方向
The potential future directions for 4-(Trifluoromethoxy)phenyl cyanoformate include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research could be done into the use of this compound as a fluorescent dye and its potential applications in medical imaging. Finally, further research could be done into the use of this compound in the synthesis of polymers and other materials for use in medical and industrial applications.
合成方法
4-(Trifluoromethoxy)phenyl cyanoformate can be synthesized through a method known as the Knoevenagel condensation reaction. This reaction involves combining an aldehyde or ketone with an active hydrogen compound (such as an amine or a hydrazide) in the presence of an acid catalyst. In the case of this compound, the active hydrogen compound is trifluoromethoxybenzaldehyde and the acid catalyst is a strong mineral acid such as hydrochloric acid. The reaction is carried out in a solvent such as dimethylformamide (DMF) and is usually heated to a temperature of 80-100°C for several hours.
属性
IUPAC Name |
[4-(trifluoromethoxy)phenyl] cyanoformate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-3-1-6(2-4-7)15-8(14)5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXSKQDSFLCRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C#N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858251-47-4 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)





![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)
